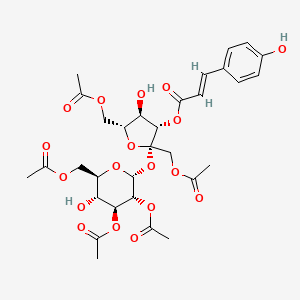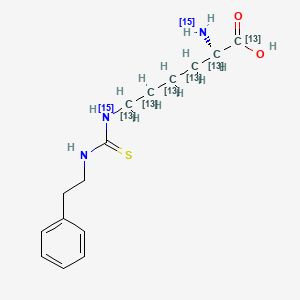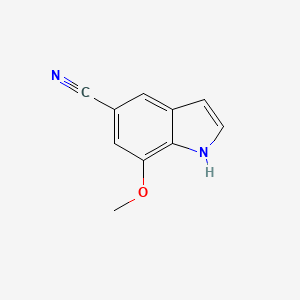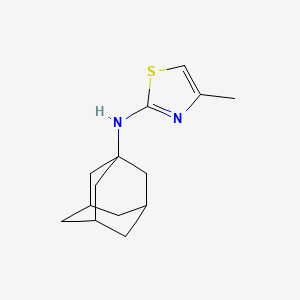![molecular formula C19H19NO4 B13438920 2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438920.png)
2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C19H19NO4 and a molecular weight of 325.36 g/mol. This compound is an intermediate used in the synthesis of 1-Amino-3-(3,5-dimethylphenoxy)-2-propanol, which is a degradation product of Metaxalone, a muscle relaxant used to relax muscles and relieve pain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form 3-(3,5-dimethylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with phthalic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same reaction pathways as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted isoindole derivatives.
科学的研究の応用
2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in muscle relaxation and pain relief.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through central nervous system (CNS) depression, similar to its degradation product, Metaxalone. It does not have a direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .
類似化合物との比較
Similar Compounds
Metaxalone: A muscle relaxant with a similar structure and mechanism of action.
3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one: Another compound with a similar phenoxy group.
Uniqueness
2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various compounds. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C19H19NO4 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
2-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H19NO4/c1-12-7-13(2)9-15(8-12)24-11-14(21)10-20-18(22)16-5-3-4-6-17(16)19(20)23/h3-9,14,21H,10-11H2,1-2H3 |
InChIキー |
UWVAPWCMMOWXEM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCC(CN2C(=O)C3=CC=CC=C3C2=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
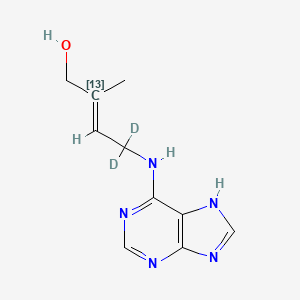



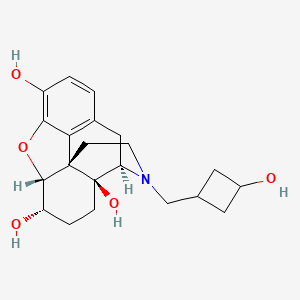
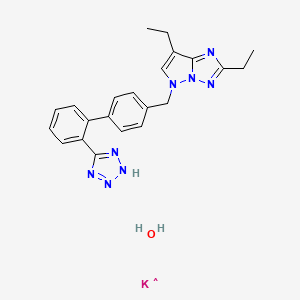
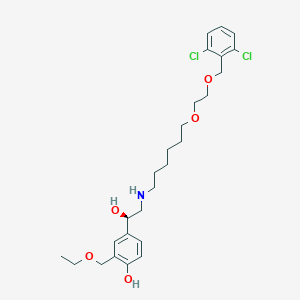
![(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13438873.png)
